molecular formula C17H20Cl2N2O2 B4559141 2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4559141
M. Wt: 355.3 g/mol
InChI Key: OWLXPNXNSICRTD-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group and an acetamide moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a chloro-substituted phenol reacts with an amine derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A structurally related compound with herbicidal properties.

    2-Phenoxyacetamide: Another related compound used in organic synthesis.

Uniqueness

2-[4-Chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a chloro-substituted phenoxy group and an acetamide moiety makes it particularly effective in certain applications, such as its potential therapeutic uses in medicine.

Properties

IUPAC Name

2-[4-chloro-2-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2.ClH/c1-12(13-5-3-2-4-6-13)20-10-14-9-15(18)7-8-16(14)22-11-17(19)21;/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXPNXNSICRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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